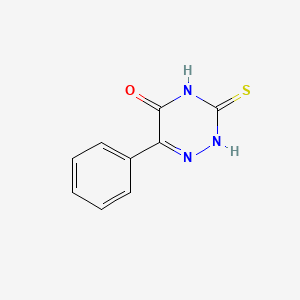

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Descripción

Overview of 1,2,4-Triazine (B1199460) Heterocycles and their General Significance

1,2,4-triazines are six-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4 of the ring. This class of compounds has been extensively studied due to its wide range of biological activities. ijpsr.info The presence of the nitrogen atoms imparts a unique chemical reactivity to the ring system, making it a versatile building block in organic synthesis. researchgate.net Derivatives of 1,2,4-triazine have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.net

Specific Focus on Mercapto- and Hydroxy-Substituted 1,2,4-Triazines

The introduction of mercapto (-SH) and hydroxyl (-OH) groups onto the 1,2,4-triazine scaffold significantly influences the compound's chemical and physical properties. These functional groups can exist in tautomeric forms, namely as thione (=S) and oxo (=O) groups, respectively. This tautomerism plays a crucial role in the molecule's reactivity and its potential interactions with biological targets. Mercapto-substituted 1,2,4-triazoles, a closely related class of compounds, have been reviewed for their extensive biological importance, highlighting the significance of the mercapto group in medicinal chemistry. rjptonline.org The presence of both mercapto and hydroxyl/oxo functionalities in 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- suggests a rich chemical profile with potential for diverse applications.

It is important to note that the compound of interest, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, predominantly exists in its more stable tautomeric form, 6-Phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one . This thione-one form is the structure commonly synthesized and characterized in the literature.

| Property | Value |

| Molecular Formula | C₉H₇N₃OS |

| Molecular Weight | 205.24 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NNC(=S)NC2=O |

| InChI | InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |

Historical Context of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- Research

The synthesis of 1,2,4-triazine derivatives has a long history, with various methods being developed over the years. researchgate.net Early research in the mid-20th century laid the groundwork for the synthesis of a wide array of 1,2,4-triazine compounds. The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives, the tautomeric family of the subject compound, has been a focus of synthetic efforts due to their potential as bioactive molecules. scirp.org While a specific historical timeline for the initial synthesis of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is not extensively documented in readily available literature, the general synthetic routes for related compounds have been well-established. These methods often involve the condensation of α-keto acids or their derivatives with thiosemicarbazide. For instance, the synthesis of various 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives has been achieved through the condensation of the corresponding α-keto acids with thiosemicarbazide. scirp.org

Research Gaps and Future Perspectives for the Compound

Despite the extensive research on the broader class of 1,2,4-triazines, there are still significant research gaps concerning 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. A comprehensive exploration of its biological activity profile is warranted. While many 1,2,4-triazine derivatives have been screened for various pharmacological effects, a detailed investigation into the specific activities of this compound is an area ripe for exploration. ijpsr.inforesearchgate.net

Future research could focus on several key areas:

Medicinal Chemistry: A systematic evaluation of the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent could unveil new therapeutic applications. nih.govnih.gov The synthesis of a library of derivatives by modifying the phenyl group could lead to the discovery of compounds with enhanced potency and selectivity.

Materials Science: The unique structure of the molecule, with its potential for hydrogen bonding and coordination with metal ions, could be exploited in the development of new materials with interesting optical or electronic properties.

Synthetic Methodology: The development of novel and more efficient synthetic routes to this and related compounds remains an active area of research. Exploring its utility as a building block for the synthesis of more complex heterocyclic systems is another promising avenue.

Detailed Research Findings

The majority of the available research focuses on the synthesis and characterization of the tautomeric form, 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Synthesis and Characterization

The synthesis of 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is typically achieved through the cyclocondensation of phenylglyoxylic acid with thiosemicarbazide. This reaction provides a straightforward and efficient route to the desired triazine core.

Characterization of the compound is performed using a variety of spectroscopic techniques.

Spectroscopic Data for 6-Phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one:

| Spectroscopic Technique | Observed Data |

| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=S (thione) are typically observed. |

| ¹H Nuclear Magnetic Resonance (NMR) (ppm) | Resonances corresponding to the phenyl protons and the N-H protons of the triazine ring are expected. The chemical shifts of the N-H protons can vary depending on the solvent and concentration. |

| ¹³C Nuclear Magnetic Resonance (NMR) (ppm) | Signals for the carbons of the phenyl ring, the C=O carbon, and the C=S carbon would be present. The chemical shifts for C=O and C=S are typically found in the regions of 160-180 ppm and 180-200 ppm, respectively. organicchemistrydata.orgoregonstate.edulibretexts.org |

| Mass Spectrometry (m/z) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (205.24 g/mol ). Fragmentation patterns can provide further structural information. mdpi.comuni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQGGKJKDGJEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936387 | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-00-7, 16075-92-6 | |

| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements

Established Synthetic Routes to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

The foundational methods for constructing the 6-phenyl-3-thioxo-1,2,4-triazin-5-one core rely on well-established cyclization principles that build the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions in Compound Formation

Cyclocondensation is the cornerstone for the synthesis of the 1,2,4-triazine (B1199460) ring system. This class of reactions involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water. For the target compound, this typically involves the reaction between a bifunctional carbonyl compound and a hydrazine (B178648) derivative. The strategic selection of precursors containing the required phenyl and sulfur moieties is crucial for the direct formation of the desired triazine structure.

Reactions of Thiosemicarbazide with Keto-Acids

A primary and widely employed synthetic route involves the condensation of thiosemicarbazide with an α-keto acid. scirp.org To obtain the 6-phenyl substituted triazine, the specific α-keto acid used is phenylglyoxylic acid (also known as benzoylformic acid).

The reaction proceeds in two conceptual steps:

Initial Condensation: The terminal primary amine of thiosemicarbazide nucleophilically attacks the ketone carbonyl of phenylglyoxylic acid, forming a thiosemicarbazone intermediate with the elimination of a water molecule.

Intramolecular Cyclization: The hydrazinic nitrogen of the thiosemicarbazone then attacks the carboxylic acid group, leading to a second dehydration and subsequent ring closure to form the stable 6-phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one ring system. scirp.org

This product exists in tautomeric equilibrium with 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, due to thione-thiol (C=S ⇌ C-SH) and lactam-lactim (C=O ⇌ C-OH) tautomerism. scirp.org

Optimized Reaction Conditions and Yield Enhancements

Traditional synthesis of 6-phenyl-3-thioxo-1,2,4-triazin-5-one involves refluxing the reactants, phenylglyoxylic acid and thiosemicarbazide, in a suitable solvent. Optimization of these conditions can lead to significant improvements in chemical yield and reaction purity.

Key parameters for optimization include:

Solvent: Ethanol (B145695) is commonly used, often in the presence of a base.

Catalyst: A basic catalyst, such as sodium acetate or potassium carbonate, is often employed to facilitate the cyclization step. scirp.org

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate.

Recent advancements have demonstrated that methodological changes can lead to superior outcomes. For instance, the application of microwave irradiation has been shown to dramatically enhance yields and reduce reaction times for analogous triazine syntheses.

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | 3-(2-thienyl)acrylic acid and thiocarbohydrazide (B147625) | Reflux | 2 hours | 62% | mdpi.com |

| Microwave | 3-(2-thienyl)acrylic acid and thiocarbohydrazide | Microwave Irradiation (solvent-free) | 2 minutes | 98% | mdpi.com |

This table illustrates the typical yield and reaction time enhancements achieved with microwave-assisted synthesis for a structurally related 3-thioxo-1,2,4-triazin-5-one.

Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals in the synthesis of 1,2,4-triazines. tandfonline.com

Microwave irradiation offers several advantages over conventional heating:

Rate Enhancement: Reactions that take hours under conventional reflux can often be completed in minutes. mdpi.com

Improved Yields: The rapid and efficient heating provided by microwaves often leads to higher product yields with fewer side products. mdpi.com

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, using inorganic solid supports like alumina, silica gel, or montmorillonite clay as the energy transfer medium. tandfonline.com This "dry media" approach significantly reduces chemical waste and simplifies product purification. tandfonline.com

The synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, an analogue of the target compound, highlights the efficacy of this approach. When synthesized conventionally via reflux, the yield was 62% after 2 hours. In contrast, under solvent-free microwave irradiation, the reaction was complete in just 2 minutes with an improved yield of 98%. mdpi.comresearchgate.net

| Synthesis Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Seconds to Minutes |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Solvent Use | Typically required | Often solvent-free ("dry media") |

| Typical Yield | Moderate to Good | Good to Excellent |

A comparative overview of conventional versus green microwave-assisted synthesis for 1,2,4-triazines.

Derivatization from Related Triazine Scaffolds

The 6-phenyl-3-thioxo-1,2,4-triazin-5-one scaffold, once synthesized, serves as a versatile platform for the creation of more complex, fused heterocyclic systems. The reactivity of the 3-thioxo group is central to these derivatization strategies.

A common approach involves the S-alkylation of the thioxo group with reagents containing a second electrophilic site. For example, reacting the triazine with α-halocarbonyl compounds, such as chloroacetic acid or phenacyl halides, leads to the formation of an S-substituted intermediate. nih.gov This intermediate can then undergo an intramolecular condensation reaction to yield fused bicyclic systems like thiazolo[3,2-b] tandfonline.comresearchgate.netscilit.comtriazines. nih.gov

For instance, the reaction of a 6-methyl-3-thioxo-3,4-dihydro- tandfonline.comresearchgate.netscilit.comtriazin-5-one with chloroacetic acid in refluxing acetic acid yields a 6-methyl-thiazolo[3,2-b] tandfonline.comresearchgate.netscilit.comtriazine-3,7-dione. nih.gov This thiazolidinone ring can be further functionalized, for example, through Knoevenagel condensation with various aldehydes to introduce arylidene substituents, demonstrating the modularity of this approach for building chemical diversity from the core triazine scaffold. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution ¹H-NMR and ¹³C-NMR spectroscopy would be essential for mapping the carbon-hydrogen framework of the molecule.

¹H-NMR: In a typical ¹H-NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the phenyl group, as well as exchangeable protons from the N-H and S-H/O-H groups of the triazine core. organicchemistrydata.org The chemical shifts and coupling patterns of the phenyl protons would confirm their substitution pattern. The signals for the N-H, S-H, and O-H protons would likely appear as broad singlets, and their chemical shifts could vary significantly depending on the solvent, concentration, and temperature, reflecting the compound's tautomeric equilibria. tdx.cat

¹³C-NMR: The ¹³C-NMR spectrum would provide critical information about the carbon skeleton. organicchemistrydata.org Characteristic signals for the carbons of the phenyl ring would be expected in the aromatic region (typically 120-140 ppm). Furthermore, key signals for the triazine ring carbons, including those corresponding to the C=O (around 160-170 ppm) and C=S (around 180-190 ppm) groups in the common thione-one tautomer, would be definitive for structural confirmation. scirp.orgresearchgate.net

A detailed analysis would require specific chemical shift values (δ), coupling constants (J), and signal multiplicities, which are not currently available for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. For the prevalent 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one tautomer, key bands would include N-H stretching vibrations (typically broad, around 3100-3300 cm⁻¹), a strong C=O stretching band (around 1680-1720 cm⁻¹), and a C=S stretching vibration (often weaker, around 1100-1250 cm⁻¹). scirp.orgscirp.org Aromatic C-H and C=C stretching bands from the phenyl group would also be present. sapub.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S bond, in particular, often gives a strong Raman signal. Aromatic ring vibrations would also be clearly visible. mdpi.com

A definitive analysis would depend on a table of observed vibrational frequencies and their assignments, which is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern. chemguide.co.uk The molecular formula for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is C₉H₇N₃OS, with a monoisotopic mass of approximately 205.03 Da. uni.lu

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 205. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as CO, HCN, or the phenyl group, leading to fragment ions that help confirm the structure. libretexts.orgresearchgate.net High-resolution mass spectrometry (HRMS) would be needed to confirm the elemental composition with high accuracy.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Tautomeric Insights

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated system formed by the triazine ring and the phenyl group. researchgate.net

Crucially, this technique could offer insights into the existing tautomeric forms (thiol/ol vs. thione/one) in solution, as different tautomers would possess distinct electronic structures and thus different absorption spectra. Studying the spectrum in solvents of varying polarity could help elucidate the predominant tautomeric form under different conditions. researchgate.net

Solid-State Structural Investigations

While solution-state techniques describe the molecule's behavior in a solvent, solid-state analysis reveals its intrinsic structure and intermolecular interactions in the crystalline form.

Single-Crystal X-ray Diffraction Analysis for Conformation and Bonding

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com An analysis of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- would definitively establish which tautomer exists in the crystal lattice. It would provide precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov

This data would reveal the planarity of the triazine ring, the orientation of the phenyl substituent relative to the heterocyclic core, and the specific bond characters (e.g., confirming the presence of C=O and C=S double bonds in the thione-one form). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov Without a solved crystal structure, this information remains speculative.

Tautomerism and Isomerism of 1,2,4 Triazin 5 Ol, 3 Mercapto 6 Phenyl

Thiol-Thione Tautomerism at the 3-Mercapto Position

The 3-mercapto group (-SH) on the 1,2,4-triazine (B1199460) ring can undergo proton transfer to an adjacent ring nitrogen atom, resulting in a thione (=S) form. This equilibrium is a common feature in heterocyclic compounds containing a mercapto group adjacent to a ring nitrogen. semanticscholar.orgijsr.net For 3-mercapto-1,2,4-triazole derivatives, it has been established that the thione form is generally the predominant tautomer. ijsr.net This preference is attributed to the greater thermodynamic stability of the thione group compared to the thiol group in this heterocyclic system. ias.ac.in

The two tautomeric forms are:

Thiol form: 6-phenyl-3-mercapto-1,2,4-triazin-5-ol

Thione form: 6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5-one

Studies on related 1,2,4-triazole (B32235) systems have shown that while both forms can exist in solution, the thione tautomer is often favored. semanticscholar.orgresearchgate.net This equilibrium can be influenced by factors such as the electronic nature of substituents on the ring and the solvent environment. jocpr.com

Table 1: Thiol-Thione Tautomeric Forms

| Tautomer Name | Structural Feature | General Stability |

|---|---|---|

| Thiol | C-SH | Less favored in many heterocyclic systems |

Enol-Keto Tautomerism at the 5-Hydroxyl Position

Similarly, the 5-hydroxyl group (-OH) can tautomerize to a keto form (=O). This involves the migration of the hydroxyl proton to a ring nitrogen atom, creating a carbonyl group at the C5 position. libretexts.orglibretexts.org This type of tautomerism is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds. masterorganicchemistry.com

The two tautomeric forms are:

Enol form: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Keto form (or Triazinone): 1,2,4-Triazin-5(4H)-one, 3-mercapto-6-phenyl-

The stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions. libretexts.orglibretexts.org For instance, in 1,3,5-triazine (B166579) derivatives, the enaminone form, which is analogous to the keto form, was found to be predominant in some studies. academie-sciences.fr The formation of a six-membered chelate ring through intramolecular hydrogen bonding can significantly stabilize a particular tautomer. academie-sciences.fr

Table 2: Enol-Keto Tautomeric Forms

| Tautomer Name | Structural Feature | Potential Stabilizing Factors |

|---|---|---|

| Enol | C-OH | Aromaticity of the triazine ring |

Combining both tautomeric possibilities, the compound can exist in at least four main forms: the thiol-enol, thione-enol, thiol-keto, and the predominant thione-keto form.

Experimental Evidence of Tautomeric Forms (e.g., Spectroscopic Data)

The existence of different tautomeric forms of 1,2,4-triazine derivatives in equilibrium can be confirmed and quantified using various spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating tautomeric structures. The chemical shifts of the protons and carbons are highly sensitive to their chemical environment. For instance, in ¹³C NMR, the signal for a carbon in a C=S (thione) group appears at a different chemical shift (around 150-160 ppm) than a carbon in a C-S (thiol) group (around 50-75 ppm). ijsr.net Similarly, a ketonic carbon (C=O) can be distinguished from an enolic carbon (C-OH). nih.gov Variable temperature NMR studies can also provide insights into the dynamics of the tautomeric equilibrium. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the tautomers by identifying characteristic absorption bands. The thiol form would exhibit a weak S-H stretching band (around 2550-2700 cm⁻¹), while the thione form would show a strong C=S stretching band (around 1166-1258 cm⁻¹). ijsr.net Likewise, the O-H stretch of the enol form and the C=O stretch of the keto form have distinct frequencies.

UV-Visible Spectroscopy: The electronic transitions in the tautomers give rise to different absorption spectra. The C=S chromophore in the thione form typically results in a distinct absorption band at higher wavelengths compared to the thiol form. ijsr.net Studies on similar compounds have used UV-Vis spectroscopy in various solvents to analyze the composition of tautomeric mixtures. mdpi.com

Table 3: Spectroscopic Signatures for Tautomer Identification

| Technique | Thiol/Enol Form Signature | Thione/Keto Form Signature |

|---|---|---|

| ¹³C NMR | Signal for C-S (thiol) or C-OH (enol) | Signal for C=S (thione) or C=O (keto) at different chemical shifts. ijsr.netnih.gov |

| IR | S-H or O-H stretching bands | C=S or C=O stretching bands. ijsr.net |

| UV-Vis | Specific λmax | Bathochromic shift (shift to longer wavelength) due to C=S or C=O chromophore. ijsr.net |

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium is often highly dependent on the nature of the solvent. rsc.org Solvent polarity, hydrogen bonding capability, and dielectric constant can differentially stabilize one tautomer over another. rsc.orgnih.gov

Polar vs. Non-polar Solvents: In general, polar solvents can significantly influence the equilibrium. Studies on related keto-enol systems have shown that polar aprotic solvents like DMSO can favor the keto form, whereas non-polar solvents like chloroform (B151607) may favor the enol form. nih.gov This is often due to the differential solvation of the tautomers. Dielectric media tend to favor species with greater charge separation. rsc.org

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds with both the solute and themselves, which can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer. researchgate.net For some systems, the enol form is more stable in aprotic solvents, while the keto form dominates in protic solutions. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in determining the tautomer population. masterorganicchemistry.com The equilibrium constant (KT) is a quantitative measure of this effect.

Research on azomethine derivatives demonstrated that an increase in solvent polarity can cause a gradual shift in the maximum absorption wavelength, indicating a shift in the tautomeric equilibrium. nih.gov Therefore, the choice of solvent is a critical parameter in the study and application of compounds exhibiting tautomerism.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the molecular and electronic structures of 1,2,4-triazine (B1199460) derivatives. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the optimized molecular structure of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be determined. nih.govd-nb.info These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms. For instance, in related phenyl-substituted triazine structures, the phenyl group is often rotated out of the plane of the triazine ring to minimize steric hindrance. nih.govd-nb.info

The electronic structure is elucidated through the analysis of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for determining the electronic properties and reactivity of the molecule. nih.gov

Below are representative tables of calculated geometrical parameters for a 1,2,4-triazine derivative, illustrating the type of data obtained from DFT calculations.

Table 1: Selected Optimized Bond Lengths (Å) for a 1,2,4-Triazine Derivative

| Bond | Bond Length (Å) |

|---|---|

| S-C2 | 1.747 |

| N1-C2 | 1.327 |

| N1-N3 | 1.349 |

| N2-C4 | 1.326 |

| N2-C2 | 1.345 |

Table 2: Selected Optimized Bond Angles (°) for a 1,2,4-Triazine Derivative

| Angle | Bond Angle (°) |

|---|---|

| C2-N1-N3 | 118.5 |

| C4-N2-C2 | 120.1 |

| N1-N3-C3 | 115.9 |

| N2-C4-C5 | 122.3 |

Table 3: Selected Optimized Dihedral Angles (°) for a 1,2,4-Triazine Derivative

| Dihedral Angle | Dihedral Angle (°) |

|---|---|

| N3-N1-C2-N2 | -0.4 |

| N3-N1-C2-S | 179.4 |

| C2-N1-N3-C3 | 0.2 |

| C4-N2-C2-N1 | 0.3 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the interpretation of experimental spectra.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions, when compared with experimental data, aid in the structural elucidation of the molecule. nih.gov

IR: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. superfri.org This allows for the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O, N-H, and S-H stretching and bending vibrations. scielo.org.za

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov This method provides information on the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. scielo.org.za Studies on similar compounds have shown that transitions in the UV-Visible range can be attributed to n → π* and π → π* charge transfers. researchgate.net

Table 4: Predicted Spectroscopic Data for a 1,2,4-Triazine Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons: 7.5-8.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons: 120-140 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1700 |

Energetic Landscape and Stability of Tautomeric and Isomeric Forms

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can exist in several tautomeric forms due to the presence of hydroxyl and thiol groups, which can undergo keto-enol and thione-thiol tautomerism, respectively. Additionally, proton transfer between the nitrogen atoms of the triazine ring can lead to further tautomers. DFT calculations are crucial for determining the relative stabilities of these different forms by computing their ground-state energies. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable. researchgate.net These theoretical studies can also elucidate the tautomeric equilibria in different phases, such as the gas phase and in solution. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The analysis of frontier molecular orbitals, namely the HOMO and LUMO, provides significant insights into the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net In many 1,2,4-triazine derivatives, the HOMO is localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO is often distributed over the triazine ring. nih.govd-nb.info This distribution helps in predicting the sites for electrophilic and nucleophilic attack. d-nb.info

Table 5: Frontier Molecular Orbital Energies for a 1,2,4-Triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -2.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. d-nb.info The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. d-nb.info Green represents areas of neutral potential. For 1,2,4-triazine derivatives, the MEP surface often shows negative potential around the nitrogen and oxygen atoms, making them likely sites for electrophilic interaction, while the regions around the hydrogen atoms often exhibit positive potential. d-nb.info

Reactivity and Mechanistic Investigations of 1,2,4 Triazin 5 Ol, 3 Mercapto 6 Phenyl

Alkylation and Arylation Reactions at Sulfur and Nitrogen Atoms

The presence of multiple nucleophilic centers (S, N2, and N4) in the 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- backbone leads to diverse outcomes in alkylation and arylation reactions, often influenced by the reaction conditions.

The sulfur atom of the mercapto group is highly nucleophilic, particularly in its thiolate form under basic conditions, making S-alkylation a predominant reaction pathway. Studies on analogous 3-mercapto-1,2,4-triazine systems demonstrate that treatment with alkyl halides in the presence of a base like sodium hydroxide (B78521) or in polar solvents such as ethanol (B145695) readily yields the corresponding 3-(alkylthio) derivatives. For instance, the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide occurs exclusively at the sulfur atom. researchgate.netnih.gov Similarly, research on 3-mercapto-5-hydroxyl-6-methyl-1,2,4-triazine, a close analog, shows that reaction with alkyl halides leads to S-alkylation. ijcce.ac.ir

N-alkylation can also occur, sometimes concurrently with S-alkylation. The reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with an excess of a powerful alkylating agent like trimethyl phosphite (B83602) under prolonged heating has been shown to produce both S- and N-alkylated products. organic-chemistry.org The initial attack happens at the more nucleophilic sulfur atom, followed by alkylation at a ring nitrogen, typically N4. organic-chemistry.org

Arylation reactions are less common but can be achieved using modern cross-coupling methodologies. While direct arylation on the sulfur of this specific triazine is not widely reported, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are standard methods for forming C-N or S-Aryl bonds and could theoretically be applied, likely after converting a ring position to a halide. mdpi.comorganic-chemistry.org

Table 1: Alkylation Reactions of 3-Mercapto-1,2,4-triazine Analogs

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Trimethyl phosphite | 100°C, 2 hr | 6-Methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one (S-alkylation) | organic-chemistry.org |

| 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Excess Trimethyl phosphite | 100°C, 8 hr | 4,6-Dimethyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (S- and N-alkylation) | organic-chemistry.org |

| 1H-5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate, NaOH/EtOH | Reflux | 1H-5-(Ethoxycarbonyl)methylsulfanyl-3-phenyl-1,2,4-triazole (S-alkylation) | researchgate.netnih.gov |

Functionalization of the Hydroxyl Group

The hydroxyl group at the C5 position of the triazine ring is another key site for functionalization, behaving in a manner typical of enolic or phenolic hydroxyls. While specific studies on the functionalization of the hydroxyl group for 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- are limited in the available literature, reactions can be inferred from similar structures.

A key reaction is etherification. In studies on related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione systems, the hydroxyl group is often protected as a benzyl (B1604629) ether. researchgate.net This is typically achieved by reacting the triazine with benzyl alcohol in the presence of a base like potassium carbonate or via a Mitsunobu reaction. researchgate.net This transformation is crucial as it protects the hydroxyl group, allowing for subsequent modifications at other positions of the molecule. The benzyl group can later be removed via catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids like boron tribromide to regenerate the hydroxyl group. researchgate.net

Esterification is another plausible transformation, although less documented for this specific scaffold. Acylation could be achieved using acyl chlorides or anhydrides under basic conditions. The reactivity of the hydroxyl group is also central to its role in activating the C5 position for certain synthetic applications.

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl-, possessing proximate nucleophilic centers, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the triazine core.

One common strategy involves the reaction of the 4-amino-3-mercapto analog with α-haloketones (e.g., phenacyl halides). This reaction proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization between the newly introduced methylene (B1212753) carbon and the N4-amino group, yielding a triazino[3,4-b] nih.govcapes.gov.brnih.govthiadiazine ring system. semanticscholar.org

Similarly, reaction with α,β-unsaturated compounds can lead to fused systems. The interaction of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione with reagents like ethyl acetoacetate (B1235776) or diethyl ethoxymethylenemalonate results in the formation of pyrimido[1,2-a] nih.govcapes.gov.brtriazines. organic-chemistry.org

Condensation with anthranilic acid has been shown to produce triazino[3,2-b]quinazolindione derivatives. organic-chemistry.org Furthermore, reactions with reagents like carbon disulfide can lead to the formation of triazolo[3,4-f] nih.govnih.govtriazines. These cyclization reactions are invaluable for building molecular complexity and accessing novel polycyclic scaffolds. nih.gov

Table 2: Cyclization Reactions to Form Fused Heterocycles

| Triazine Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | 8H-7-Aryl-3-methyl-as-triazino[3,4-b] nih.govcapes.gov.brnih.govthiadiazine | semanticscholar.org |

| 6-Amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Ethyl acetoacetate | 4-Aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] nih.govcapes.gov.brtriazin-6-one | organic-chemistry.org |

| 6-Substituted-3-(methylthio)-1,2,4-triazin-5-ones | Anthranilic acid | Triazino[3,2-b]quinazolindiones | organic-chemistry.org |

Oxidation Reactions of the Thiol Group

The thiol (mercapto) group at the C3 position is susceptible to oxidation, offering another avenue for functionalization. The oxidation products depend on the strength and nature of the oxidizing agent used.

Mild oxidation typically leads to the formation of a disulfide bridge. Various reagents can achieve this transformation, including hydrogen peroxide in the presence of an iodide catalyst, or dimethyl sulfoxide (B87167) (DMSO). This reaction connects two molecules of the triazine via an S-S bond, forming a dimeric structure. This process is a common and fundamental reaction for thiols.

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. Treatment with powerful reagents like hydrogen peroxide or potassium permanganate (B83412) can convert the thiol group into a sulfonic acid (–SO₃H) group. The resulting 1,2,4-triazine-3-sulfonic acid derivative possesses significantly different chemical properties, including increased acidity and water solubility. Oxidative cyclization is another possibility where an oxidizing agent facilitates the formation of a new ring. nih.gov

Table 3: Oxidation of Thiol Groups | Thiol Type | Oxidizing Agent | Conditions | Product | Reference | | :--- | :--- | :--- | :--- | | Various Thiols | H₂O₂ / Iodide ion | Mild | Disulfide | | | Various Thiols | Dimethyl sulfoxide (DMSO) / Dichlorodioxomolybdenum(VI) | Mild | Disulfide | | | Cellular Thiols | Hydrogen Peroxide | Aqueous solution | Sulfenic acid (RSOH) | | | 1-(2,4-dichlorobenzoyl)-thiosemicarbazide | Not specified (Oxidative cyclization) | Not specified | 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thiol | |

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of the 1,2,4-triazine (B1199460) ring are dictated by its electron-deficient nature. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Nucleophilic Substitution: The triazine ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at one of the carbon atoms (C3, C5, or C6). For example, a chloro or bromo substituent on the triazine ring can be displaced by various nucleophiles. In the case of 1,2,4-triazin-5-ol, the hydroxyl group at C5 is a poor leaving group. However, it could be converted into a better leaving group, such as a tosylate or triflate, to facilitate SNAr reactions. Nucleophilic attack is generally favored at the C5 and C3 positions. Studies on related 1,2,4-triazine 4-oxides show that Grignard reagents can attack the ring to introduce alkyl or aryl groups.

Electrophilic Substitution: The electron-withdrawing character of the three nitrogen atoms deactivates the triazine ring towards electrophilic attack. Therefore, electrophilic aromatic substitution does not readily occur on the heterocyclic ring itself. Instead, such reactions will occur on the pendant phenyl group at the C6 position. The triazine ring acts as a deactivating, meta-directing group. Consequently, nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to introduce substituents at the meta-positions of the 6-phenyl ring.

Ring Transformations and Rearrangement Mechanisms

The 1,2,4-triazine ring system can undergo several interesting ring transformations and rearrangements, leading to the formation of different heterocyclic structures. These reactions often proceed under specific conditions and can be mechanistically complex.

One notable transformation is the ring contraction of 1,2,4-triazin-3-ones into imidazolin-2-ones. This rearrangement can be initiated by amination with hydroxylamine-O-sulfonic acid, resulting in a high yield of the contracted five-membered ring. nih.gov

Another type of rearrangement is the Dimroth rearrangement. This has been observed as a minor pathway during the deoxygenation of certain 1,2,3-triazine (B1214393) 1-oxides, which can rearrange to form 1,2,4-triazine derivatives.

Furthermore, 1,2,4-triazines can participate in domino reactions. For example, interaction with highly reactive species like arynes can initiate a cascade of bond-breaking and bond-forming events, leading to complex polycyclic products such as pyrido[1,2-a]indoles, rather than simple Diels-Alder adducts. The strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reaction of 1,2,4-triazines with strained alkynes like bicyclononynes also represents a form of ring transformation, ultimately yielding substituted pyridine (B92270) derivatives after a cycloreversion step.

Coordination Chemistry of 1,2,4 Triazin 5 Ol, 3 Mercapto 6 Phenyl

Ligand Characteristics and Potential Coordination Sites (N, S, O Donor Atoms)

The ligand 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a multifunctional molecule with several potential sites for coordination with metal ions. Its coordination behavior is largely dictated by its structural features, including the presence of nitrogen, sulfur, and oxygen atoms, and its capacity to exist in different tautomeric forms.

The compound can exhibit keto-enol and thione-thiol tautomerism. The hydroxyl group at position 5 can tautomerize to a keto group, resulting in a 1,2,4-triazin-5(4H)-one structure. Similarly, the mercapto group at position 3 can exist in the thione form as a 3-thioxo-1,2,4-triazin-5-one derivative. scirp.org The equilibrium between these forms can be influenced by factors such as the solvent and the pH of the medium.

The potential donor atoms in the 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- ligand are:

Nitrogen atoms: The triazine ring contains three nitrogen atoms. The nitrogen atoms at positions 2 and 4 are generally considered potential coordination sites.

Sulfur atom: The exocyclic sulfur atom of the thione group or the thiol group is a soft donor and is expected to form strong bonds with soft metal ions.

Oxygen atom: The exocyclic oxygen atom of the keto group or the hydroxyl group is a hard donor and would preferentially coordinate with hard metal ions.

This multiplicity of donor sites allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of coordination complexes with different structures and properties. The ability of the ligand to form stable five- or six-membered chelate rings with metal ions is a key feature of its coordination chemistry. nih.gov

Table 1: Potential Coordination Sites of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

| Donor Atom | Location | Tautomeric Form | Hard/Soft Nature |

| Nitrogen | N-2 of triazine ring | Both | Borderline |

| Nitrogen | N-4 of triazine ring | Both | Borderline |

| Sulfur | C-3 substituent | Thione/Thiol | Soft |

| Oxygen | C-5 substituent | Keto/Enol | Hard |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be achieved through various standard methods. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the ligand and the metal salt. The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can be isolated by filtration, followed by washing and drying. rasayanjournal.co.inresearchgate.net

The characterization of the synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in determining its empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the functional groups (e.g., C=O, C=S, N-H) upon complexation provide evidence of their involvement in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Shifts in the resonance signals of the protons and carbons near the coordination sites can confirm the complex formation.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere around the metal ion.

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides information about the oxidation state and the spin state of the central metal ion.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Identification of coordination sites |

| NMR Spectroscopy | Structural information for diamagnetic complexes |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| Magnetic Susceptibility | Oxidation state and spin state of the metal ion |

| Thermogravimetric Analysis | Thermal stability and presence of water molecules |

Structural Analysis of Metal-Ligand Complexes

Based on studies of related 1,2,4-triazine (B1199460) derivatives, metal complexes of this ligand are expected to adopt various geometries depending on the coordination number of the central metal ion and the stoichiometry of the complex. mdpi.com Common coordination geometries include:

Octahedral: For coordination number six.

Tetrahedral: For coordination number four.

Square Planar: For coordination number four, particularly with d8 metal ions like Ni(II), Pd(II), and Pt(II).

The ligand can act as a bidentate chelating agent, coordinating to the metal ion through the sulfur and one of the nitrogen atoms, or through the oxygen and a nitrogen atom, forming stable five- or six-membered rings. It can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers.

Table 3: Hypothetical Structural Data for a Metal Complex of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

| Parameter | Value |

| Metal-Sulfur Bond Length | 2.2 - 2.5 Å |

| Metal-Nitrogen Bond Length | 2.0 - 2.3 Å |

| Metal-Oxygen Bond Length | 1.9 - 2.2 Å |

| S-Metal-N Bond Angle | 85 - 95° |

| N-Metal-O Bond Angle | 80 - 90° |

Note: These are representative values based on similar known structures and would vary depending on the specific metal ion.

Stability and Thermodynamics of Metal-Compound Interactions

The stability of metal complexes in solution is a critical aspect of their coordination chemistry. The stability of the complexes formed by 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- with various metal ions can be quantified by determining their stability constants. wikipedia.org The proton-ligand stability constants (related to the pKa values of the functional groups) and the metal-ligand stability constants are typically determined using potentiometric or spectrophotometric titrations. jetir.orgdu.ac.in

The chelate effect is expected to play a significant role in the stability of these complexes. As a polydentate ligand, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form stable chelate rings with metal ions, which is entropically favored over the coordination of monodentate ligands.

The thermodynamic parameters of complex formation, such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide valuable insights into the spontaneity and driving forces of the coordination process. These parameters can be determined by studying the temperature dependence of the stability constants. A negative value of ΔG indicates a spontaneous complexation reaction. The values of ΔH and ΔS can reveal whether the reaction is enthalpy-driven or entropy-driven.

Role of Metal Complexes in Catalysis and Material Science (Excluding Biomedical)

Catalysis: The presence of a sulfur atom in the ligand can make its metal complexes suitable for various catalytic applications. For instance, they could potentially act as catalysts in oxidation and hydrogenation reactions. researchgate.net The triazine framework can be modified to tune the electronic and steric properties of the complex, thereby influencing its catalytic activity and selectivity.

Material Science: The ability of the ligand to act as a bridging unit opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can exhibit interesting properties such as porosity, which could be exploited for gas storage and separation. Furthermore, the extended π-system of the ligand, in conjunction with a suitable metal ion, could lead to materials with interesting photoluminescent or electronic properties. mdpi.com

Derivatives of 1,2,4 Triazin 5 Ol, 3 Mercapto 6 Phenyl and Their Synthesis

Synthesis of S-Substituted Derivatives

The thiol group at the C3 position is one of the most reactive sites on the 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- core, making it a primary target for substitution. The sulfur atom, being a soft nucleophile, readily undergoes S-alkylation and S-acylation reactions.

S-Alkylation: The reaction of the parent compound with various alkylating agents is a common method to introduce diverse functionalities. This is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. For instance, the reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a basic medium like methanolic ammonia (B1221849) or potassium hydroxide (B78521), yields the corresponding S-alkylated products. nih.govajbasweb.com Studies on related 3-thioxo-1,2,4-triazin-5-one derivatives show that reactions with chloroacetonitrile (B46850) or monochloroacetic acid in solvents like dimethylformamide (DMF) produce S-cyanomethyl or S-carboxymethyl derivatives, respectively. scirp.org

A notable application of S-alkylation is the introduction of pharmacologically active moieties. For example, S-alkylation of similar 5,6-bisaryl-1,2,4-triazine-3-thiols with chloromethylpyridinium chloride has been used to synthesize derivatives with potential anticonvulsant activity. researchgate.net The reaction conditions can be tailored to achieve high yields, often involving refluxing in a suitable solvent or conducting the reaction at room temperature.

S-Acylation and Other Reactions: Besides alkylation, the thiol group can be acylated. Treatment with phenacyl halides in the presence of a base like N,N-dimethylethylamine (DMEA) initially yields S-phenacyl derivatives. researchgate.net These intermediates can sometimes undergo subsequent intramolecular cyclization. researchgate.net Oxidation of the thiol group can lead to the formation of disulfide bridges, creating dimeric structures, or further oxidation can yield sulfonic acid derivatives. scirp.org

The table below summarizes typical S-substitution reactions based on findings from related triazine structures.

| Reagent | Product Type | Conditions | Reference |

| Methyl Iodide | S-Methyl | Base (e.g., NaOMe) | ajbasweb.com |

| Benzyl Bromide | S-Benzyl | Methanolic Ammonia | nih.gov |

| Chloroacetic Acid | S-Carboxymethyl | DMF, warm | scirp.org |

| Phenacyl Halides | S-Phenacyl | DMEA, Methanol | researchgate.net |

| Iodine | Disulfide (dimer) | Base (e.g., NaOH) | scirp.org |

Synthesis of N-Substituted Derivatives

The 1,2,4-triazine (B1199460) ring contains three nitrogen atoms (N1, N2, and N4), which are potential sites for substitution. The parent compound exists in tautomeric forms, primarily the 1,2,4-triazin-5-one form, making the N2 and N4 positions susceptible to alkylation. The synthesis of N-substituted derivatives is often complicated by the potential for concurrent O-substitution, leading to challenges in regioselectivity. researchgate.net

The choice of reactants and conditions plays a crucial role in directing the substitution to the nitrogen atom. Studies on analogous heterocyclic systems show that using a strong base like potassium hydroxide in a polar aprotic solvent like ethanol (B145695) can facilitate N-alkylation with alkyl halides. sapub.org For example, reacting a 4-phenyl-1,2,4-triazine-3-one derivative with various alkyl halides in the presence of KOH leads to the corresponding N-substituted products. sapub.org

The Mannich reaction provides another route for N-substitution. The reaction of related 3-thioxo-1,2,4-triazin-5-ones with formaldehyde (B43269) and a secondary amine (like morpholine (B109124) or piperidine) introduces an aminomethyl group, typically at the N4 position. scirp.org

The regioselectivity of N- vs. O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory. Nitrogen is a softer nucleophile than oxygen. Therefore, alkylating agents with soft leaving groups (e.g., iodide in methyl iodide) tend to favor N-alkylation, whereas agents with hard leaving groups (e.g., triflate) favor O-alkylation. researchgate.net The final product distribution is a result of a delicate balance between kinetic and thermodynamic control. researchgate.net

| Reagent Type | Product Type | Controlling Factors | Reference |

| Alkyl Halides (e.g., R-I) | N-Alkyl | Soft alkylating agent, basic conditions (KOH) | sapub.orgresearchgate.net |

| Formaldehyde + Amine | N-Aminomethyl (Mannich Base) | Acid or base catalysis | scirp.org |

| Isocyanates | N-Carbamoyl | Reflux in ethanol | researchgate.net |

Synthesis of O-Substituted Derivatives

The synthesis of O-substituted derivatives of 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl- involves trapping the enol tautomer. This is a competitive reaction with the more common N-alkylation of the tautomeric amide form. Selective O-alkylation can be achieved by carefully selecting the reaction conditions. nih.gov

One effective strategy is to use alkylating agents considered "hard" electrophiles according to HSAB theory, such as dimethyl sulfate (B86663) or alkyl triflates, which preferentially react with the "hard" oxygen nucleophile of the enolate form. researchgate.net Another widely cited method involves the use of silver salts (e.g., Ag₂CO₃). The silver ion coordinates to the sulfur and/or nitrogen atoms, increasing the nucleophilicity of the oxygen and directing alkylation to that site. researchgate.net

Furthermore, direct substitution reactions on a precursor can yield O-substituted products. For instance, reacting a 6-bromo-1,2,4-triazine-3,5-dione with benzyl alcohol in the presence of potassium carbonate results in the formation of a 6-benzyloxy derivative, demonstrating a nucleophilic aromatic substitution that yields an O-ether. acs.org The synthesis of 5,6-diphenyl-1,2,4-triazin-3-yloxyacetyl hydrazine (B178648) from the corresponding triazine also confirms that O-alkylation with reagents like ethyl chloroacetate (B1199739) is a viable pathway to introduce functionalities through an ether linkage. researchgate.net

| Method | Reagent | Conditions | Rationale / Reference |

| Hard Alkylating Agents | Alkyl Sulfates, Alkyl Triflates | Aprotic solvent | Favors reaction at the hard oxygen nucleophile. researchgate.net |

| Silver Salt Method | Alkyl Halide | Silver Carbonate (Ag₂CO₃) | Silver ion coordination promotes O-alkylation. researchgate.net |

| Nucleophilic Substitution | Benzyl Alcohol | K₂CO₃ on a 6-bromo precursor | Direct formation of an O-ether linkage. acs.org |

| Etherification | Ethyl Chloroacetate | Base | Forms an O-carboxymethyl ether derivative. researchgate.net |

Functionalization of the Phenyl Substituent

Modifying the 6-phenyl group introduces another layer of structural diversity. This can be achieved in two primary ways: by constructing the triazine ring from an already substituted benzoyl derivative or by performing chemical transformations directly on the phenyl ring of the pre-formed heterocycle.

Synthesis from Functionalized Precursors: A straightforward approach is to begin the synthesis with a substituted benzoyl chloride or a substituted benzil. For example, using a 5-fluoro-2-aminobenzoyl derivative in the initial cyclization with thiocarbohydrazide (B147625) would yield a triazinone with a fluorinated and aminated phenyl group at the C6 position. scirp.org This method allows for precise control over the position and type of substituent.

Direct Functionalization: The 6-phenyl group on the triazine ring can undergo electrophilic aromatic substitution, such as nitration or halogenation. masterorganicchemistry.comlibretexts.org The triazine ring itself is strongly electron-withdrawing, which deactivates the attached phenyl ring and directs incoming electrophiles primarily to the meta- and para-positions. Standard nitrating conditions (HNO₃/H₂SO₄) can introduce a nitro group onto the phenyl ring. libretexts.org

Modern cross-coupling reactions offer a powerful tool for more complex modifications. If a halogen atom (e.g., -Br, -I) is present on the phenyl ring, Suzuki or Sonogashira couplings can be employed to form new carbon-carbon bonds. nih.govrsc.org For instance, a bromo-phenyl derivative can be coupled with various boronic acids in the presence of a palladium catalyst to introduce new aryl or alkyl groups, creating bi-aryl systems or other complex structures. nih.gov

| Strategy | Reaction Type | Example Reagents | Expected Outcome | Reference |

| From Precursor | Cyclocondensation | Substituted Benzil or Benzoyl Chloride | Pre-functionalized 6-phenyl ring | scirp.org |

| Direct Substitution | Electrophilic Nitration | HNO₃ / H₂SO₄ | Introduction of -NO₂ group on phenyl ring | libretexts.org |

| Cross-Coupling | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Formation of a bi-aryl system | nih.gov |

| Cross-Coupling | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Introduction of an alkynyl group | rsc.org |

Design and Synthesis of Polymeric or Supramolecular Structures Incorporating the Compound

The unique structural features of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- make it an excellent building block for creating larger, ordered structures like polymers and supramolecular assemblies. The molecule possesses key functionalities that can drive self-assembly through non-covalent interactions.

Supramolecular Assembly: The core structure contains multiple hydrogen bond donors (-NH, -OH, -SH) and acceptors (N atoms, C=O), making it ideal for forming predictable, hydrogen-bonded networks. rsc.org For example, the amide-like functionality within the triazinone ring can form strong, directional hydrogen bonds similar to those seen in melamine-based assemblies, which can create complex structures like rosettes or linear tapes. rsc.org Additionally, the planar aromatic phenyl and triazine rings facilitate π-π stacking interactions, which can lead to the formation of one-dimensional columnar structures, a feature observed in related benzo[e] researchgate.netresearchgate.netresearchgate.nettriazine systems. nih.gov The interplay between hydrogen bonding and π-stacking can be used to engineer highly organized, multi-dimensional crystalline solids.

Polymer Synthesis: The compound can be incorporated into polymeric chains through several strategies. If bifunctional derivatives are synthesized, they can serve as monomers in polymerization reactions. For example, a derivative with a carboxylic acid on the phenyl ring and a reactive group on the triazine core could be used in step-growth polymerization to form polyesters or polyamides.

Another approach involves the iterative synthesis of oligomers and polymers using the triazine core as a repeating unit. Methodologies developed for 1,3,5-triazines, which involve sequential nucleophilic aromatic substitution (SNAr) reactions, can be adapted. rsc.org For instance, a dichloro-functionalized triazine can be reacted with a diamine linker in a stepwise fashion to build linear polymer chains. rsc.org The properties of such polymers, including solubility and solid-state packing, can be fine-tuned by the specific placement of alkyl groups (N-alkylation vs. O-alkylation) on the lactam core, which influences aggregation and electronic properties. rsc.org

| Structure Type | Driving Force / Method | Key Molecular Features | Potential Application | Reference |

| Supramolecular Network | Hydrogen Bonding | -NH, -OH, C=O groups | Crystal engineering, sensors | rsc.org |

| Columnar Stacks | π-π Stacking | Phenyl and Triazine rings | Molecular electronics, spin materials | nih.gov |

| Linear Polymers | Step-Growth Polymerization | Bifunctionalized monomers | High-performance materials | rsc.org |

| Oligomers | Iterative SNAr Reactions | Reactive halogenated triazines | Recognition-encoded materials | rsc.org |

Advanced Research and Emerging Directions in 1,2,4 Triazine Chemistry

Application in Novel Chemical Transformations

The reactivity of the mercapto and hydroxyl groups, along with the phenyl substituent on the 1,2,4-triazine (B1199460) core of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, provides a versatile platform for a variety of chemical transformations. Research has demonstrated the utility of the thiol group in this and related triazine compounds for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

One key transformation is the S-alkylation of the 3-mercapto group. For instance, in a manner analogous to the reactions of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be expected to react with various alkyl halides to yield S-substituted derivatives. researchgate.net This allows for the facile introduction of a wide range of organic moieties, thereby modifying the compound's physical and chemical properties.

Furthermore, the 3-mercapto group in triazine systems has been effectively utilized as a carboxyl activating group. In a study on 3-mercapto-5,6-diphenyl-1,2,4-triazine, a close analogue, the thiol group facilitated the formation of amides and esters under mild conditions. asianpubs.org This suggests that 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- could similarly be employed in peptide synthesis or in the preparation of complex esters, offering an alternative to conventional activating agents. The reaction proceeds through the formation of an activated thioester intermediate, which is then susceptible to nucleophilic attack by amines or alcohols. asianpubs.org

The 1,2,4-triazine ring itself can participate in cycloaddition reactions. Specifically, inverse-electron-demand hetero-Diels-Alder reactions are a hallmark of electron-deficient heterocycles like 1,2,4-triazines. uq.edu.au While specific studies on 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- in this context are not detailed in the provided results, the general reactivity pattern of the 1,2,4-triazine core suggests its potential as a diene in such reactions, allowing for the construction of novel heterocyclic systems.

The following table summarizes some of the potential chemical transformations involving 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- based on the reactivity of analogous compounds.

| Transformation | Reagents and Conditions | Product Type | Potential Utility |

| S-Alkylation | Alkyl halides, Base | S-Alkyl-1,2,4-triazine derivatives | Functionalization, property modification |

| Carboxyl Activation | Carboxylic acids, Coupling agents (e.g., DCC) | Activated thioesters | Amide and ester synthesis |

| Cycloaddition | Electron-rich dienophiles | Fused heterocyclic systems | Synthesis of novel scaffolds |

| Condensation Reactions | Thiocarbohydrazide (B147625), Acidic/Basic conditions | Fused triazino-thiadiazine systems | Building complex heterocycles researchgate.net |

Development of the Compound as a Building Block in Complex Molecular Architectures

The multifunctional nature of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- makes it an excellent building block for the synthesis of more complex molecular architectures, including macrocycles and fused heterocyclic systems. The presence of multiple reaction sites allows for its incorporation into larger structures through various synthetic strategies.

For example, derivatives of 1,2,4-triazole-thione, which are structurally related to the subject compound, have been used in the synthesis of new macrocycles under phase transfer catalysis conditions. nih.gov This approach could be adapted for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, using its reactive sites to react with difunctional linkers to form crown ether-like structures or other macrocyclic compounds. The synthesis of 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 from a related triazole-thione demonstrates the feasibility of this strategy. nih.gov

The condensation of the 3-mercapto group with other reagents is a common method for constructing fused ring systems. For example, the reaction of 4-amino-3-mercapto-1,2,4-triazine derivatives with phenacyl halides can lead to the formation of triazino[3,4-b] rsc.orgrsc.orgnih.govthiadiazines. researchgate.net Similarly, starting from 5,6-diphenyl-1,2,4-triazine-3-thiol, a variety of heterocyclic compounds have been synthesized, including those containing benzoxazole, thiozolidinone, and benzimidazole moieties. researchgate.net These examples highlight the potential of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- as a precursor for a diverse range of complex heterocyclic structures.

Furthermore, the 1,2,4-triazine scaffold can be a central component in multicomponent molecular systems. For instance, 1,3,5-triazine (B166579) has been used as a coupling reagent to prepare systems based on porphyrins and carboranes. mdpi.com While this involves a different triazine isomer, the principle of using the triazine as a central, functionalizable unit is transferable. The phenyl group at the 6-position of the subject compound can also be functionalized to further extend the molecular architecture.

High-Throughput Synthesis and Screening Methodologies

The development of efficient synthetic methods is crucial for the exploration of the chemical space around a particular scaffold. High-throughput synthesis and screening methodologies, while not extensively documented for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- specifically, are being applied to related heterocyclic systems.

Continuous flow reactors are a powerful tool for the high-throughput synthesis of small molecule libraries. A methodology for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole (B32235) libraries has been reported, which involves an integrated synthesis and purification platform. rsc.org This approach, which relies on low-temperature coupling followed by high-temperature cyclization in a continuous flow process, could be adapted for the synthesis of derivatives of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-. The ability to rapidly generate a library of analogues would facilitate the exploration of their properties and applications.

Microwave-assisted synthesis is another technique that has been successfully applied to the synthesis of 1,2,4-triazine derivatives, offering advantages such as reduced reaction times and improved yields. ijpsr.info The synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives has been achieved using microwave promotion. researchgate.net Applying these high-throughput techniques to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- would enable the rapid diversification of the core structure, for example, through S-alkylation or by introducing various substituents on the phenyl ring.

The following table outlines potential high-throughput methodologies applicable to the synthesis of derivatives of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-.

| Methodology | Key Features | Potential Application |

| Continuous Flow Synthesis | Integrated synthesis and purification, rapid library generation. rsc.org | High-throughput synthesis of S-alkylated and other derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. ijpsr.info | Efficient synthesis of the core scaffold and its derivatives. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds. | Generation of focused libraries for screening. |

Theoretical Prediction and Rational Design of New Triazine-Based Systems

Theoretical calculations and computational modeling are increasingly being used to predict the properties of new molecules and to guide their rational design. For 1,2,4-triazine-based systems, these approaches have been employed to investigate their electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful tool for studying the properties of 1,2,4-triazine derivatives. For example, DFT calculations have been used to investigate the molecular structures and optoelectronic properties of 1,2,4-triazine derivatives for use in dye-sensitized solar cells (DSSCs). nih.gov Such studies can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and light harvesting efficiency, which are crucial for designing effective materials for solar energy conversion. nih.gov Similar computational studies on 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- could guide the design of new derivatives with tailored electronic properties for materials science applications.

Theoretical studies have also been used to design new energetic materials based on a tris( rsc.orgnih.govijpsr.infotriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] researchgate.netrsc.orgrsc.orgtriazine framework. rsc.org These studies involve the calculation of geometric and electronic structures, heat of formation, and kinetic stability to predict the performance of potential energetic compounds. rsc.org This highlights the potential for using computational methods to explore novel applications for triazine-based systems.

Furthermore, computational analysis has been used to understand the reactivity of 1,2,4-triazines in reactions such as the hetero-Diels-Alder reaction. uq.edu.au By modeling the transition states and reaction pathways, it is possible to predict the relative reactivities and stereochemical outcomes of these reactions, which is invaluable for synthetic planning. Applying these theoretical approaches to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- would enable a more rational design of synthetic routes and the prediction of the properties of the resulting products.

Interdisciplinary Approaches in Triazine Chemistry (Excluding Biomedical and Safety)

The unique properties of the 1,2,4-triazine ring have led to its exploration in various interdisciplinary fields beyond traditional organic and medicinal chemistry. These applications often leverage the electron-deficient nature of the triazine core.

In materials science, 1,2,4-triazines are being investigated for applications in organic electronics. They can act as strong electron acceptor units, making them suitable for use in n-type semiconductors and dye-sensitized solar cells. mdpi.com The development of π-extended rsc.orgnih.govijpsr.infotriazines is an active area of research, with the goal of creating materials with tailored optoelectronic properties. mdpi.com The 6-phenyl group in 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- provides a site for extending the π-conjugation, which could be exploited in the design of new organic electronic materials.

Another area of interdisciplinary research is the development of energetic materials based on the 1,2,4-triazine scaffold. purdue.edu The high nitrogen content of the triazine ring contributes to a high heat of formation, which is a desirable characteristic for energetic materials. Theoretical studies have shown that derivatives of fused triazole-triazine systems can be promising candidates for high-performance energetic materials. rsc.org

The coordination chemistry of 1,2,4-triazine derivatives is also an area of interest. The nitrogen atoms in the triazine ring and the sulfur atom of the mercapto group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can have interesting properties and applications in areas such as catalysis, gas storage, and sensing. While not explicitly detailed for the subject compound, the formation of stable metal complexes with functionally substituted 1,2,4-triazones has been noted.

Q & A

Q. Q1: What are the most reliable synthetic routes for 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-?